3-Iodo-1-(oxan-2-yl)pyrazole
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Overview
Description
3-Iodo-1-(oxan-2-yl)pyrazole is an organic compound that has gained significant attention in recent years due to its diverse range of applications in the fields of research and industry. It is also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole . The CAS Number for this compound is 1540221-68-8 .
Synthesis Analysis
The synthesis of pyrazoles, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H11IN2O/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2 . The molecular weight of this compound is 278.09 .Chemical Reactions Analysis
Pyrazoles, including this compound, are involved in a variety of chemical reactions. These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .Physical And Chemical Properties Analysis
Pyrazoles, including this compound, are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Synthesis and Bioactive Properties
Pyrazoles are recognized for their pharmacophore properties, playing a crucial role in the development of biologically active compounds across medicinal chemistry. These compounds have been identified for their extensive biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects, among others. The synthesis of pyrazole derivatives often involves condensation followed by cyclization processes, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These methods have successfully produced heterocyclic appended pyrazoles with potential yields under various conditions, including microwave irradiation, offering strategies for annelating heterocyclic nuclei with bioactive pyrazoles (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent reactions (MCRs) approach has been highlighted for the synthesis of pyrazole derivatives, emphasizing its efficiency in producing biologically active molecules. This strategy aligns with the principles of pot, atom, and step economy (PASE), underlining the significance of pyrazole and its derivatives in pharmaceutical and medicinal chemistry. Such synthetic approaches have facilitated the development of compounds exhibiting a range of activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties (Becerra et al., 2022).
Pyrazoline Derivatives and Therapeutic Applications
Pyrazoline, closely related to pyrazoles, represents another significant area of research, demonstrating diverse pharmacological effects. These derivatives have been explored for their therapeutic potentials, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and particularly anticancer activities. The versatility of the pyrazoline scaffold allows for the development of potent therapeutic agents through various modifications and derivatizations, highlighting the scaffold's centrality in anti-inflammatory and antiviral drug design (Karati et al., 2022; Shaaban et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study and application of pyrazoles, including 3-Iodo-1-(oxan-2-yl)pyrazole, are vast. These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
3-iodo-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBYURSURJVCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CC(=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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